

(2-Cyanopyridin-4-YL)boronic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Cyanopyridin-4-YL)boronic acid

Cat. No.: B1391837

[Get Quote](#)

An In-depth Technical Guide to **(2-Cyanopyridin-4-YL)boronic acid**: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist Introduction

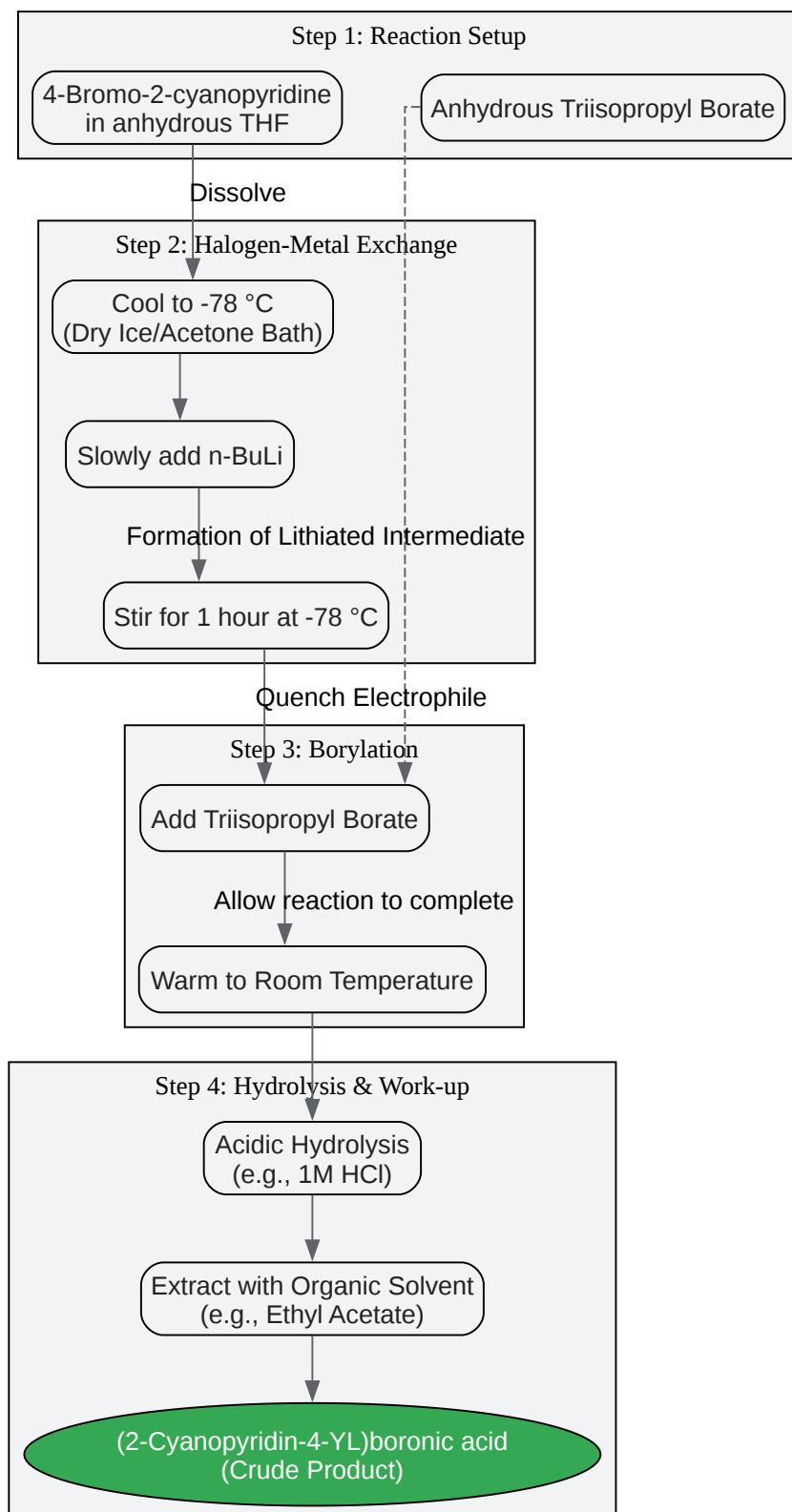
(2-Cyanopyridin-4-YL)boronic acid is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a pyridine ring, a cyano group, and a boronic acid moiety—offers a versatile platform for the synthesis of complex molecular structures. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its metabolic stability. The cyano group serves as a potent electron-withdrawing group and a versatile synthetic handle, capable of being transformed into various other functionalities.

The boronic acid group is the cornerstone of its utility, primarily as a nucleophilic partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forging carbon-carbon bonds.^{[1][2]} This guide provides an in-depth exploration of **(2-Cyanopyridin-4-YL)boronic acid**, from its fundamental properties and synthesis to its purification, characterization, and critical role in modern drug discovery.

Physicochemical and Structural Properties

The reactivity and application of **(2-Cyanopyridin-4-YL)boronic acid** are dictated by its inherent physicochemical properties. Boronic acids are Lewis acids that exist in a pH-

dependent equilibrium between a neutral, trigonal planar sp^2 hybridized state and an anionic, tetrahedral sp^3 hybridized boronate state.^[3] This equilibrium is fundamental to its role in cross-coupling reactions and its interaction with biological systems.


Property	Value	Source
Molecular Weight	147.93 g/mol	[4] [5]
Molecular Formula	$C_6H_5BN_2O_2$	[4] [5]
CAS Number	903513-60-0	[4] [5]
IUPAC Name	(2-cyano-4-pyridinyl)boronic acid	[5]
Appearance	Typically an off-white to pale yellow solid	-
pKa	Varies depending on substituents, but aryl boronic acids are generally more acidic than alkyl boronic acids. ^[3]	-

The electron-withdrawing nature of both the pyridine nitrogen and the 2-cyano group significantly influences the Lewis acidity of the boron center, impacting its reactivity and the stability of its derivatives.

Synthesis Strategies

The preparation of pyridinylboronic acids is a well-established field, with several reliable methods available. The most common and industrially scalable approach for **(2-Cyanopyridin-4-YL)boronic acid** involves a halogen-metal exchange from a suitable halopyridine precursor, followed by quenching with a borate ester.^[6]

Workflow: Synthesis via Halogen-Metal Exchange

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **(2-Cyanopyridin-4-YL)boronic acid**.

Experimental Protocol 1: Synthesis via Halogen-Metal Exchange

Causality: This protocol utilizes the high reactivity of an organolithium reagent to deprotonate the most acidic proton or perform a halogen-metal exchange. At the low temperature of -78 °C, the kinetic lithiation product is favored, and side reactions are minimized. Quenching the resulting lithiated pyridine with an electrophilic boron source like triisopropyl borate forms the boronate ester, which is subsequently hydrolyzed to the desired boronic acid.

- **Reaction Setup:** Dissolve 4-bromo-2-cyanopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon).
- **Cooling:** Cool the solution to -78 °C using a dry ice/acetone bath.
- **Lithiation:** Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
- **Stirring:** Stir the resulting dark solution at -78 °C for 1 hour.
- **Borylation:** Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.
- **Warming:** After the addition is complete, remove the cooling bath and allow the reaction mixture to warm slowly to room temperature overnight.
- **Hydrolysis:** Carefully quench the reaction by adding 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours until a clear biphasic solution is observed.
- **Extraction:** Separate the layers and extract the aqueous layer with ethyl acetate (3x).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Handling

The purification of boronic acids presents unique challenges. They are prone to dehydration to form cyclic anhydride trimers known as boroxines and can be difficult to purify via standard

silica gel chromatography, often leading to decomposition or irreversible binding.[7][8]

Therefore, non-chromatographic methods are often preferred.

Experimental Protocol 2: Purification via Acid-Base Extraction

Trustworthiness: This method provides a self-validating system for purification. It relies on the specific acidic property of the boronic acid functional group. Only compounds that can form a water-soluble boronate salt under basic conditions and then revert to the less soluble free acid upon acidification will be isolated, effectively removing neutral organic impurities.[9]

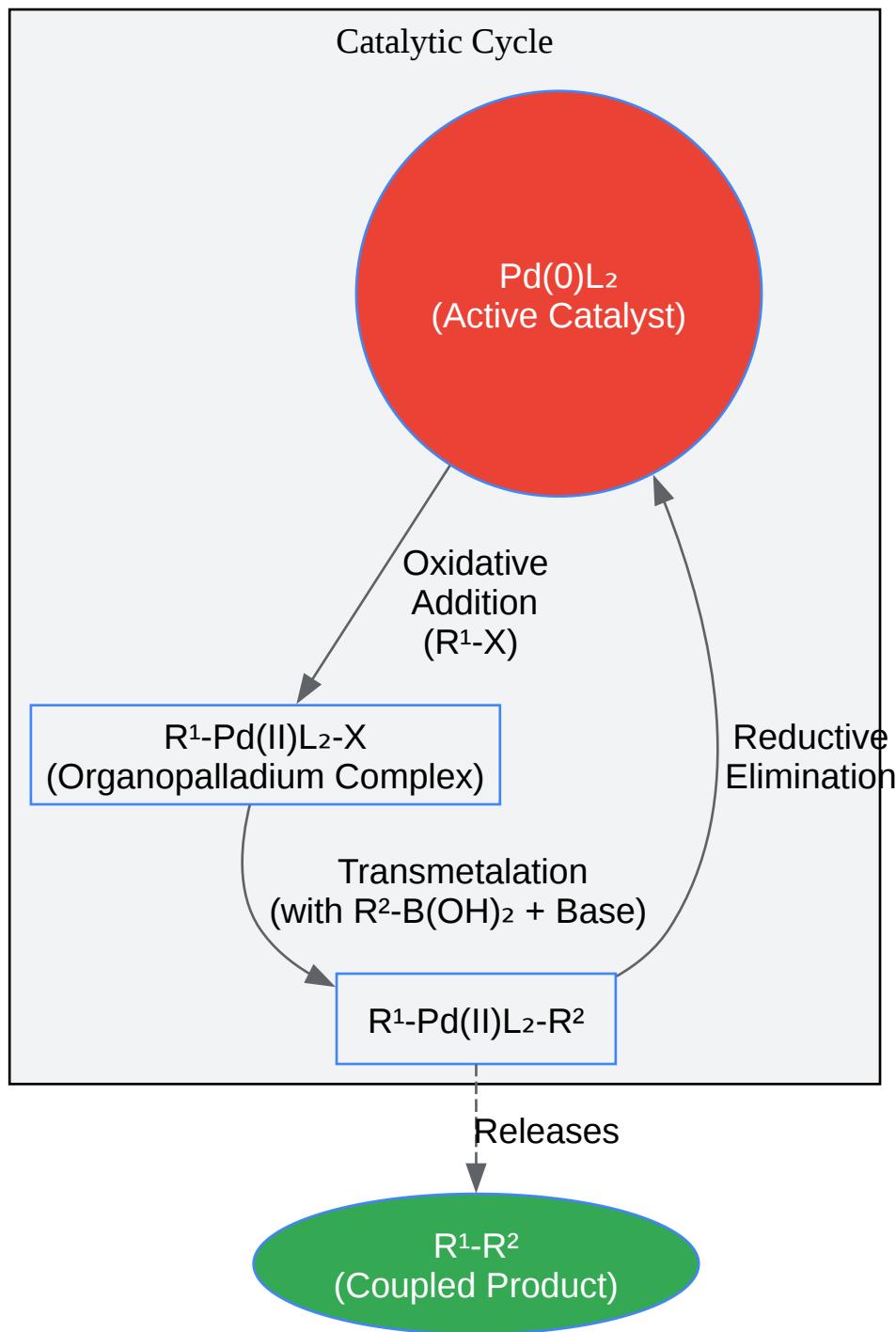
- **Dissolution:** Dissolve the crude boronic acid in a suitable organic solvent like diethyl ether or ethyl acetate.
- **Base Extraction:** Transfer the solution to a separatory funnel and extract with a cold, aqueous base solution (e.g., 1 M NaOH). The boronic acid will deprotonate to form the water-soluble sodium boronate salt, moving into the aqueous layer.
- **Separation:** Discard the organic layer, which contains non-acidic impurities.
- **Acidification:** Cool the aqueous layer in an ice bath and slowly re-acidify with cold 1 M HCl until the solution is acidic (pH ~2-3), causing the pure boronic acid to precipitate.
- **Isolation:** Collect the precipitated solid by vacuum filtration.
- **Washing:** Wash the solid with cold water and then a minimal amount of a non-polar solvent (e.g., cold hexane) to remove residual water.
- **Drying:** Dry the purified product under high vacuum.

Handling and Storage: **(2-Cyanopyridin-4-YL)boronic acid** should be stored in a cool, dry place under an inert atmosphere to prevent degradation, particularly the formation of boroxines.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the final compound. A combination of spectroscopic techniques is typically employed.

Technique	Expected Results
¹ H NMR	Aromatic signals corresponding to the three protons on the pyridine ring. A broad singlet for the B(OH) ₂ protons, which is D ₂ O exchangeable.
¹³ C NMR	Signals for the six distinct carbon atoms, including the quaternary carbons of the cyano group and the boron-bearing carbon.
¹¹ B NMR	A single, relatively broad peak typically in the range of δ 18-30 ppm, characteristic of a trigonal (sp ²) arylboronic acid.[10][11][12]
LC-MS	A peak corresponding to the correct mass-to-charge ratio (m/z) for the molecular ion [M+H] ⁺ or other adducts.


The Power of ¹¹B NMR Spectroscopy

¹¹B NMR is an exceptionally powerful tool for characterizing boronic acids.[13][14] The chemical shift of the boron nucleus is highly sensitive to its coordination environment. A trigonal sp²-hybridized boronic acid gives a signal significantly downfield compared to a tetrahedral sp³-hybridized boronate ester or boronate anion, which appears further upfield.[12] This allows for direct monitoring of reactions, binding events, and the equilibrium between the acid and its conjugate base.[13]

Key Applications in Drug Discovery

The primary application of **(2-Cyanopyridin-4-YL)boronic acid** in drug discovery is as a key intermediate in Suzuki-Miyaura cross-coupling reactions.[3][15] This palladium-catalyzed reaction enables the formation of a C-C bond between the pyridine ring and a variety of aryl or heteroaryl halides, providing access to complex biaryl and hetero-biaryl scaffolds that are central to many modern pharmaceuticals.[16][17]

The Suzuki-Miyaura Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][18]

Mechanism Expertise: The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[19]

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an organohalide (R^1-X), forming a Pd(II) complex. This is often the rate-determining step.[2]
- Transmetalation: In the presence of a base, the boronic acid ($R^2-B(OH)_2$) forms a boronate species, which then transfers its organic group (R^2) to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups (R^1 and R^2) on the palladium center couple and are eliminated, forming the new C-C bond of the final product (R^1-R^2) and regenerating the Pd(0) catalyst, which re-enters the cycle.[18]

The 2-cyanopyridine moiety is particularly valuable as it can serve as a key pharmacophore, participating in crucial binding interactions within a target protein, or it can be further elaborated into other functional groups such as amides, tetrazoles, or carboxylic acids, expanding the chemical space available for drug optimization.

Safety and Hazard Information

According to its classification, **(2-Cyanopyridin-4-YL)boronic acid** presents several hazards. [5]

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.

Conclusion

(2-Cyanopyridin-4-YL)boronic acid is a powerful and versatile chemical tool for researchers. Its well-defined physicochemical properties, established synthetic routes, and paramount importance in C-C bond formation via the Suzuki-Miyaura coupling make it an indispensable building block. Understanding the nuances of its synthesis, purification, and handling, as detailed in this guide, is critical for leveraging its full potential in the rapid and efficient construction of novel molecular entities for drug discovery and advanced materials.

References

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [\[Link\]](#)
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [\[Link\]](#)
- ResearchGate. (n.d.).
- ResearchGate. (2016).
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [\[Link\]](#)
- Google Patents. (2005).
- Metola, P., Chapin, B. M., & Anslyn, E. V. (2015). CHAPTER 2: 11 B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly. The Royal Society of Chemistry. [\[Link\]](#)
- Taylor, M. S., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. *The Journal of Organic Chemistry*. [\[Link\]](#)
- PubChem. (n.d.). **(2-Cyanopyridin-4-yl)boronic acid**.
- Vechtomova, Y. et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. *ChemRxiv*. [\[Link\]](#)
- ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by $[\text{Pd}(\text{NHC})(\text{allyl})]$
- Hitosugi, S., et al. (2016). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. *Chemistry Letters*. [\[Link\]](#)
- ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. *The Journal of Organic Chemistry*. [\[Link\]](#)
- Journal of The Royal Society Interface. (2018).
- Chemistry Stack Exchange. (2019).
- PubMed. (2022).
- PubChem. (n.d.). (2-Chloro-3-cyanopyridin-4-yl)boronic acid.
- Arkat USA. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. [\[Link\]](#)
- MDPI. (2020).

- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [\[Link\]](#)
- PubMed Central. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [\[Link\]](#)
- Arkat USA. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. [\[Link\]](#)
- Google Patents. (2014). WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
- ResearchGate. (n.d.). Boronic Acid Compounds as Potential Pharmaceutical Agents. [\[Link\]](#)
- ResearchGate. (n.d.). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. mdpi.com [mdpi.com]
- 4. (2-cyanopyridin-4-yl)boronic acid CAS#: 903513-60-0 [m.chemicalbook.com]
- 5. (2-Cyanopyridin-4-yl)boronic acid | C6H5BN2O2 | CID 49760399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]

- 12. par.nsf.gov [par.nsf.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [(2-Cyanopyridin-4-YL)boronic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1391837#2-cyanopyridin-4-yl-boronic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

